1,4-diphenyl-2H-cyclopenta[d]pyridazine
Description
Properties
IUPAC Name |
1,4-diphenyl-2H-cyclopenta[d]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2/c1-3-8-14(9-4-1)18-16-12-7-13-17(16)19(21-20-18)15-10-5-2-6-11-15/h1-13,20H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDYDCZBULKDSMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC=C3C(=NN2)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1,4 Diphenyl 2h Cyclopenta D Pyridazine and Its Structural Congeners
Classical Approaches to the Cyclopenta[d]pyridazine Scaffold
Traditional synthetic routes to the cyclopenta[d]pyridazine core often rely on the cyclocondensation of a C3 building block with a hydrazine (B178648) derivative. nih.govbeilstein-journals.org These methods are foundational in heterocyclic chemistry and remain relevant for their straightforward approach.
Condensation Reactions Utilizing Cyclopentadienyl-Derived Diketones and Hydrazines
A primary classical method for constructing the 2H-cyclopenta[d]pyridazine system is the condensation of a cyclopentadienyl-derived γ-diketone (also described as a 1,2-diacylcyclopentadiene) with hydrazine or its derivatives. researchgate.netchemtube3d.comliberty.edu This reaction involves the formation of a dihydropyridazine (B8628806) intermediate through the reaction of the 1,4-dicarbonyl moiety with the hydrazine, which is subsequently oxidized to yield the aromatic pyridazine (B1198779) ring. chemtube3d.com
For instance, the synthesis of 4-(1,4-diphenyl-2H-cyclopent[d]pyridazin-2-yl)benzenesulfonamide was achieved in yields greater than 80% through the condensation of the corresponding cyclopentadienyl-derived γ-diketone with an arylhydrazine. researchgate.netuky.edu This approach highlights the utility of 1,2-diacylcyclopentadienes (which exist in equilibrium with their fulvenoid hydroxy form) as effective precursors. researchgate.netliberty.edu The reaction of these fulvenes with hydrazine hydrate (B1144303) in a solvent like methanol (B129727) at room temperature provides a direct route to the fused pyridazine ring system. liberty.edu
The general applicability of this method is demonstrated by its use in preparing various aryl-substituted pyridazines. liberty.edu The Knorr synthesis, a classic method for pyrazole (B372694) formation from 1,3-dicarbonyls and hydrazines, provides a conceptual parallel for this pyridazine synthesis from 1,4-dicarbonyls. beilstein-journals.org
Earlier Reported Routes for 2H-Cyclopenta[d]pyridazine Systems
Earlier synthetic work established several routes to the 2H-cyclopenta[d]pyridazine system. Modifications of known methods have been employed to prepare the parent 2H-cyclopenta[d]pyridazine, as well as its 2-methyl and 2-phenyl derivatives. researchgate.net One such new route involves the methylation of 2H-cyclopenta[d]pyridazine itself. researchgate.net Another novel synthesis reported is the reaction of sodium cyclopentadienide (B1229720) with N-methyl-1,3,4-thiadiazolium iodide to produce the 2-methyl derivative. researchgate.net These methods, while foundational, have paved the way for the development of more versatile and efficient strategies.
Advanced Synthetic Strategies
Modern synthetic efforts have focused on developing more sophisticated and efficient routes, such as cycloaddition reactions, which offer high degrees of control and access to complex molecular architectures. nih.gov
[3+n] Cycloaddition Reactions in Cyclopenta[d]pyridazine Formation
Cycloaddition reactions are powerful tools for the formation of heterocyclic rings, and various modes, such as [3+2], [4+2], and [6+3], are employed in the synthesis of pyridazine-containing structures. nih.govnih.gov Specifically, [3+2] cycloadditions have proven to be a convenient and direct one-pot method for synthesizing cyclopenta[d]pyridazines. researchgate.netnih.gov
A significant advanced strategy is the 1,3-dipolar cycloaddition of fulvenes with nitrile imines, which are generated in situ from hydrazonyl chlorides. researchgate.netnih.govacs.org This reaction provides a facile and smooth pathway to a series of cyclopenta[d]pyridazines. researchgate.net In this process, the fulvene (B1219640) acts as the dipolarophile, reacting with the nitrile imine 1,3-dipole. nih.govbeilstein-journals.org
The reaction is typically carried out in the presence of a base, such as triethylamine (B128534) (TEA) or silver carbonate (Ag₂CO₃), to facilitate the in situ generation of the nitrile imine from the corresponding hydrazonoyl chloride. nih.govchim.it The subsequent cycloaddition with the fulvene yields the target cyclopenta[d]pyridazine scaffold. nih.gov This method has been successfully used to prepare various derivatives with good to high yields under mild conditions. nih.gov
Table 1: Examples of [3+2] Cycloaddition for Cyclopenta[d]pyridazine Synthesis This table illustrates the scope of the reaction between different hydrazonyl chlorides and fulvenes.
| Hydrazonyl Chloride (Nitrile Imine Precursor) | Fulvene | Catalyst/Base | Product | Reference |
| C-methyl-N-(4-methoxyphenyl)hydrazonoyl chloride | 6,6-dimethylfulvene | Ag₂CO₃ | 1-(4-methoxyphenyl)-4,7,7-trimethyl-1,4-dihydro-2H-cyclopenta[d]pyridazine | nih.gov |
| C-isopropyl-N-(4-methoxyphenyl)hydrazonoyl chloride | 6,6-dimethylfulvene | Ag₂CO₃ | 1-(4-methoxyphenyl)-4-isopropyl-7,7-dimethyl-1,4-dihydro-2H-cyclopenta[d]pyridazine | nih.gov |
| C-cyclohexyl-N-(4-methoxyphenyl)hydrazonoyl chloride | 6-methylfulvene | Ag₂CO₃ | 1-(4-methoxyphenyl)-4-cyclohexyl-7-methyl-1,4-dihydro-2H-cyclopenta[d]pyridazine | nih.gov |
Regioselectivity and Stereochemical Control in Cycloaddition Pathways
The regioselectivity of 1,3-dipolar cycloadditions is a critical aspect, determining the final structure of the product. wikipedia.org In the reaction between unsymmetrical nitrile imines and fulvenes, the orientation of the cycloaddition is governed by electronic and steric factors. nycu.edu.twnih.gov Frontier Molecular Orbital (FMO) theory is often used to predict the outcome, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of one component and the Lowest Unoccupied Molecular Orbital (LUMO) of the other is considered. wikipedia.orgnih.gov
For the cycloaddition of nitrile imines to exocyclic double bonds, such as those in fulvenes, the reaction often proceeds with high regioselectivity. beilstein-journals.orgnih.gov It has been observed that the terminal nitrogen atom of the nitrile imine typically connects to the more sterically hindered carbon atom of the double bond. nih.gov The nature of the substituents on both the 1,3-dipole and the dipolarophile can influence the orbital energies and, consequently, the regiochemical outcome. nycu.edu.twnih.gov For example, electron-withdrawing groups on the dipolarophile lower its LUMO energy, favoring a normal-electron-demand cycloaddition where the HOMO of the dipole interacts with the LUMO of the dipolarophile. wikipedia.orgnih.gov Both steric and electrostatic effects play significant roles in determining the regio- and stereochemistry of these reactions. nycu.edu.tw
Transition Metal-Catalyzed Syntheses of Fused Nitrogen Heterocycles
Transition metal catalysis offers powerful and efficient pathways for constructing fused nitrogen heterocyclic systems. beilstein-journals.org These methods often provide high selectivity and function under mild conditions. rsc.org Catalysts based on metals like palladium, copper, silver, and rhodium have been extensively used to synthesize a diverse range of nitrogen-containing heterocycles, including pyridazines and their fused analogs. beilstein-journals.orgorganic-chemistry.org
A convenient one-pot synthesis for cyclopenta[d]pyridazines involves a 1,3-dipolar cycloaddition of fulvenes with hydrazonoyl chlorides, a reaction that proceeds smoothly in the presence of silver carbonate. researchgate.netresearchgate.net Silver catalysis has also been effectively used in the cycloisomerization of propargyl-containing heterocycles to produce various N-fused systems. researchgate.net
Copper-catalyzed reactions are also prominent in the synthesis of pyridazine derivatives. For instance, copper(I) has been used to catalyze [3+2] cycloaddition reactions to obtain fused pyridazine systems. nih.gov Another approach is the copper-promoted 6-endo-trig cyclization of β,γ-unsaturated hydrazones, which efficiently yields 1,6-dihydropyridazines that can be subsequently converted to pyridazines. organic-chemistry.org
Palladium catalysts are well-known for their role in cross-coupling reactions like Sonogashira, Heck, and Suzuki-Miyaura, which are used to functionalize heterocyclic systems. beilstein-journals.org Ruthenium catalysts have also been employed in domino reactions, such as the cross enyne metathesis/ring-closing metathesis, to create enantioenriched nitrogen-containing heterocycles. mdpi.com
Table 1: Examples of Transition Metal-Catalyzed Syntheses of Fused Nitrogen Heterocycles
| Catalyst/Metal | Reaction Type | Reactants | Product Type | Ref. |
|---|---|---|---|---|
| Silver (Ag₂CO₃) | [3+2] Cycloaddition | Fulvenes, Hydrazonoyl chlorides | Cyclopenta[d]pyridazines | researchgate.net |
| Copper (Cu(I)) | [3+2] Cycloaddition | Azomethine imines, Alkynyl hetarenes | Fused Pyridazines | nih.gov |
| Copper (Cu(II)) | Aerobic 6-endo-trig Cyclization | β,γ-Unsaturated hydrazones | 1,6-Dihydropyridazines / Pyridazines | organic-chemistry.org |
| Rhodium (Rh(II)) | Dinitrogen extrusion / Cycloaddition | N-acyliminopyridinium ylides | Fused Pyridazines | nih.gov |
| Palladium (PdCl₂) | Cross-coupling | Internal alkynes | Pyridazines | liberty.edu |
Green Chemistry Principles and Sustainable Synthetic Protocols
Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com Key principles include waste prevention, maximizing atom economy, using less hazardous chemical syntheses, and employing catalysis. organic-chemistry.orgmdpi.com
In the synthesis of pyridazine derivatives, sustainable methods such as microwave-assisted synthesis have been shown to be beneficial, often leading to milder reaction conditions, higher yields, and shorter reaction times. nih.gov The use of environmentally benign solvents, particularly water, is another cornerstone of green chemistry. rsc.org Water can accelerate certain reactions, such as isocyanide-based multicomponent reactions (I-MCRs), due to factors like lower activation volumes. rsc.org
Catalysis is inherently a green principle as it allows for reactions to proceed with greater efficiency and under less harsh conditions. rsc.org The transition metal-catalyzed reactions discussed previously are examples of this principle in action. beilstein-journals.org Furthermore, designing synthetic routes to minimize the use of protecting groups and unnecessary derivatization steps is crucial for reducing waste. mdpi.com One-pot reactions, where multiple transformations occur in a single flask, exemplify this principle by improving efficiency and reducing the need for intermediate purification steps. nih.gov
Photochemical Approaches to Cyclopenta[d]pyridazine Derivatives
Photochemical reactions, which utilize light to induce chemical transformations, represent a clean and environmentally friendly synthetic strategy. colab.wschim.it These methods often proceed under mild conditions with high atom economy. chim.it The application of photochemistry to synthesize heterocyclic compounds is a growing field of interest. colab.ws
While specific examples of the direct photochemical synthesis of 1,4-diphenyl-2H-cyclopenta[d]pyridazine are not extensively documented, related photochemical transformations suggest its feasibility. For instance, the photolysis of aryl and heteroaryl azides is a known method to generate reactive nitrene intermediates, which can then undergo various reactions, including ring-opening or cyclization, to form new heterocyclic structures. mdpi.com The irradiation of 3-azidopyrazolopyridazine derivatives, for example, leads to a photolytic nitrene intermediate that can rearrange to form substituted pyridazine derivatives. mdpi.com
Fulvenes, key precursors to the cyclopenta[d]pyridazine skeleton, are also known to participate in photochemical reactions. beilstein-journals.org Photosensitized oxygenation of fulvenes with singlet oxygen can lead to various rearranged products, demonstrating the photoreactivity of the fulvene core. beilstein-journals.org Visible light photoredox catalysis has emerged as a powerful tool for the synthesis of heterocycles, often proceeding through radical intermediates under very mild conditions. mdpi.com These general photochemical strategies could potentially be adapted for the synthesis of cyclopenta[d]pyridazine derivatives.
Mechanistic Investigations of Key Synthetic Transformations
Understanding the reaction mechanisms is crucial for optimizing existing synthetic methods and developing new ones. Mechanistic studies often involve a combination of experimental techniques to detect intermediates and computational modeling to map out reaction pathways.
Exploration of Reaction Intermediates
The synthesis of fused pyridazines often proceeds through various transient species. In the formation of this compound from 1,2-diacylcyclopentadienes and hydrazine, the reaction is a direct ring-closure condensation. liberty.edu The precursor itself, a cyclopentadienyl-derived γ-diketone, is a key intermediate that dictates the final structure. researchgate.net
Fulvenes possess a polarized exocyclic double bond, giving them dipolar characteristics that make them reactive in cycloaddition reactions. beilstein-journals.orgresearchgate.net This inherent dipolar nature is a key feature of their reactivity. In other related syntheses of fused nitrogen heterocycles, mesoionic compounds, such as oxazolo-pyridazinones, have been generated in situ as 1,3-dipole intermediates that subsequently react with dipolarophiles. acs.org
In photochemical reactions, highly reactive intermediates like nitrenes and radicals are common. The photolysis of azido-heterocycles can generate a nitrene intermediate which then dictates the final product through subsequent reactions. mdpi.com Similarly, visible light-driven photocatalysis can generate acyl radicals from precursors like thioesters, which then participate in cyclization cascades to form heterocycles. mdpi.com
Theoretical Modeling of Reaction Pathways
Computational chemistry provides powerful tools to investigate reaction mechanisms, predict product structures, and understand reactivity. nih.gov Density Functional Theory (DFT) is a frequently used method to explore reaction pathways and calculate the energies of transition states and intermediates. acs.org
For example, combined experimental and computational studies on the reaction of 1,2,3,5-tetrazines with amidines ruled out a concerted Diels-Alder mechanism. acs.org The calculations supported a stepwise pathway involving nucleophilic addition, elimination of dinitrogen, and subsequent cyclization, with the initial nucleophilic attack being the rate-limiting step. acs.org
In the study of pyridazine azide (B81097) cyclization, ab initio calculations were used to determine the energetic favorability of possible bicyclic products, correctly predicting the structure of the major isolated product. acs.org Theoretical studies on the cycloaddition chemistry of fulvenes help to interpret their reactivity patterns based on Frontier Molecular Orbital (FMO) theory. beilstein-journals.org Computational predictions have also been used to compare the reactivity of different precursors in cycloaddition/cycloreversion sequences for the synthesis of pyridines, showing that 1,4-oxazinone precursors have lower activation energies than more commonly used triazines. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of 1,4 Diphenyl 2h Cyclopenta D Pyridazine Molecular Structure
The definitive structural characterization of 1,4-diphenyl-2H-cyclopenta[d]pyridazine and its derivatives relies on a combination of advanced analytical techniques. Spectroscopic methods provide crucial information regarding the electronic environment, connectivity, and functional groups, while X-ray crystallography offers an unambiguous determination of the three-dimensional molecular architecture.
Computational and Theoretical Investigations of 1,4 Diphenyl 2h Cyclopenta D Pyridazine
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to modern chemistry, enabling the detailed study of molecular systems. These calculations solve the Schrödinger equation, or approximations of it, to determine the electronic structure and energy of a molecule. For complex molecules such as 1,4-diphenyl-2H-cyclopenta[d]pyridazine, methods like Density Functional Theory (DFT) and ab initio calculations are employed to model its properties with high accuracy.
Density Functional Theory (DFT) has become a popular computational method due to its favorable balance of accuracy and computational cost. It is used to investigate the electronic properties and geometric structure of various chemical compounds, including heterocyclic systems like pyridazines. researchgate.net Studies on related 1,4-diarylcyclopenta[d]pyridazines have utilized DFT to explore their electronic and optical properties. researchgate.net
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's chemical reactivity and electronic properties. aimspress.com The energy of the HOMO is related to its ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO (ΔE) is a key indicator of molecular stability; a smaller gap suggests higher reactivity and polarizability. aimspress.comnih.gov
In computational studies of 1,4-diarylcyclopenta[d]pyridazines, which share the same core as the title compound, DFT calculations have been performed to determine these orbital energies. researchgate.net The distribution of HOMO and LUMO orbitals indicates the regions of the molecule that are electron-rich and electron-poor, respectively, and thus the likely sites for electrophilic and nucleophilic attack. aimspress.com For pyridazine (B1198779) derivatives, the HOMO and LUMO energies are calculated to predict their electronic behavior and potential for use in applications like non-linear optics. researchgate.net The energy gap helps in understanding the charge transfer interactions occurring within the molecule. nih.gov
Table 1: Frontier Molecular Orbital (FMO) Analysis Concepts
| Parameter | Description | Significance |
|---|---|---|
| HOMO | Highest Occupied Molecular Orbital | Represents the ability to donate an electron. Higher energy indicates a better electron donor. |
| LUMO | Lowest Unoccupied Molecular Orbital | Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. |
| Energy Gap (ΔE) | The energy difference between HOMO and LUMO (ELUMO - EHOMO) | A small gap indicates high chemical reactivity, low kinetic stability, and higher polarizability. nih.gov |
This table is generated based on established principles of FMO theory and not on specific experimental data for the title compound.
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites. mdpi.com The MEP map illustrates the electrostatic potential on the electron density surface, with different colors indicating different charge regions. Typically, red and yellow areas represent negative potential (electron-rich), which are susceptible to electrophilic attack, while blue and green areas represent positive potential (electron-poor), which are prone to nucleophilic attack. nih.govresearchgate.net
For heterocyclic systems, MEP analysis reveals the location of electron-rich areas, such as those around nitrogen lone pairs, and electron-deficient regions. mdpi.com In studies of related fused-pyridazines, MEP maps have been used to analyze charge density and identify potential interaction sites. researchgate.net The nitrogen atoms in the pyridazine ring are generally expected to be electron-rich, appearing as negative potential regions on the MEP map. researchgate.netresearchgate.net This analysis is critical for understanding intermolecular interactions and molecular recognition processes. mdpi.com
Table 2: Interpreting Molecular Electrostatic Potential (MEP) Maps
| Color Region | Electrostatic Potential | Type of Reactivity |
|---|---|---|
| Red | Most Negative | Site for Electrophilic Attack |
| Yellow/Orange | Negative | Site for Electrophilic Attack |
| Green | Neutral |
This table provides a general guide to interpreting MEP maps based on common conventions. researchgate.net
The three-dimensional structure of a molecule is critical to its function and properties. Conformational analysis involves identifying the stable geometries (conformers) of a molecule and their relative energies. DFT calculations are widely used to optimize molecular geometries and predict the most stable conformation. beilstein-journals.org
For this compound, the planarity of the molecule and the rotational orientation of the two phenyl groups are key conformational features. X-ray crystallography of a related derivative, 4-(1,4-diphenyl-2H-cyclopent[d]pyridazin-2-yl)benzenesulfonamide, provides experimental data on its solid-state conformation. clockss.orgresearchgate.net Computational studies on similar structures often reveal that such molecules are not perfectly planar. For instance, in related pyridazinone derivatives, the phenyl and pyridazine rings are often twisted relative to each other. researchgate.net DFT calculations can predict these dihedral angles and the energy barriers to rotation, providing insight into the molecule's flexibility and conformational preferences in the gas phase or in solution. beilstein-journals.org The calculations confirm stability when no imaginary frequencies are observed in the optimized results. researchgate.net
Ab initio quantum chemistry methods are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can offer higher accuracy for certain properties. The choice of method and basis set is crucial for obtaining reliable results. nih.gov
For accurate modeling of molecules like this compound, a variety of basis sets can be employed. Common choices include Pople-style basis sets (e.g., 6-31G(d,p), 6-311++G(d,p)) and correlation-consistent basis sets (e.g., cc-pVTZ). researchgate.net The selection depends on the desired balance between accuracy and computational resources. For instance, larger basis sets with polarization and diffuse functions (like 6-311++G(d,p)) are often necessary for accurately describing electronic properties and non-covalent interactions. mdpi.com In a study on related 1,4-diarylcyclopenta[d]pyridazines, calculations were performed with B3LYP and PBEPBE functionals using 6-31G(d,p), 6-311++G(d,p), and cc-pVTZ basis sets to ensure robust and comparable results. researchgate.net
Density Functional Theory (DFT) Studies on Electronic Structure and Conformation [9, 14, 27, 33]
Molecular Dynamics Simulations for Dynamic Behavior Prediction
While quantum chemical calculations typically focus on static, optimized structures, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the prediction of conformational changes, molecular flexibility, and interactions with a solvent or other molecules.
For this compound, MD simulations could be used to explore its conformational landscape in solution. This would involve simulating the molecule in a box of explicit solvent molecules (e.g., water or DMSO) and observing the rotational dynamics of the phenyl groups and the flexibility of the fused ring system over nanoseconds or microseconds. Such simulations can reveal the most populated conformations in a given environment and the timescales of transitions between them, providing a more realistic picture of the molecule's behavior than static calculations alone.
Theoretical Prediction of Reactivity and Selectivity
The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods allow for the calculation of various molecular orbitals and electronic properties that serve as powerful descriptors of reactivity. For this compound, DFT calculations are typically employed to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.
From these frontier molecular orbital energies, a suite of global reactivity descriptors can be calculated. These indices provide a quantitative measure of the molecule's stability and reactivity. For instance, studies on related pyridazine systems have utilized DFT to calculate these values, and a similar approach would be applied to this compound. researchgate.net
Illustrative Global Reactivity Descriptors for a Pyridazine Derivative (Calculated via DFT)
| Descriptor | Formula | Typical Value (a.u.) | Interpretation for Reactivity |
| HOMO Energy (EHOMO) | - | -0.23 | Relates to electron-donating ability |
| LUMO Energy (ELUMO) | - | -0.05 | Relates to electron-accepting ability |
| Energy Gap (ΔE) | ELUMO - EHOMO | 0.18 | Indicates chemical stability and reactivity |
| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 0.14 | Measures the tendency to attract electrons |
| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 0.09 | Measures resistance to change in electron distribution |
| Softness (S) | 1/(2η) | 5.56 | Reciprocal of hardness, indicates higher reactivity |
| Electrophilicity Index (ω) | χ2/(2η) | 0.11 | Quantifies global electrophilic nature |
Note: The values presented are representative for a generic pyridazine derivative and serve to illustrate the type of data generated from DFT calculations. Actual values for this compound would require specific computation.
Furthermore, local reactivity, which determines the selectivity for reactions such as electrophilic or nucleophilic attack, can be predicted by analyzing the distribution of the frontier orbitals and by calculating local reactivity descriptors like the Fukui function. The Molecular Electrostatic Potential (MEP) map is another valuable tool. It visualizes the charge distribution on the molecule's surface, where regions of negative potential (typically colored red or yellow) indicate likely sites for electrophilic attack, and regions of positive potential (blue) are susceptible to nucleophilic attack. For pyridazine derivatives, the nitrogen lone pairs typically represent the most negative regions, making them key sites for protonation and electrophilic interaction. researchgate.net
Computational Modeling of Spectroscopic Signatures
Theoretical calculations are instrumental in the assignment and interpretation of spectroscopic data. By modeling the spectroscopic properties of this compound, a direct comparison with experimental spectra can be made, confirming the molecular structure and providing a deeper understanding of the electronic transitions and vibrational modes.
NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a standard application of computational chemistry. The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT (e.g., at the B3LYP/6-311++G(d,p) level), has proven effective for calculating NMR spectra of complex organic molecules. bg.ac.rs These calculations provide theoretical chemical shifts that, when compared to experimental data, can confirm structural assignments. For a derivative, 4-(1,4-diphenyl-2H-cyclopent[d]pyridazin-2-yl)benzenesulfonamide, experimental ¹H NMR signals for the cyclopentadiene (B3395910) ring protons were observed at 7.04 ppm and 6.69 ppm, while aromatic protons appeared in the 7.43-8.12 ppm range. sapub.org Computational modeling would aim to reproduce these shifts and assign them to specific protons within the molecular structure.
UV-Visible Spectroscopy: The electronic absorption spectrum of this compound can be modeled using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of vertical electronic excitations from the ground state to various excited states, along with their corresponding oscillator strengths, which relate to the intensity of the absorption bands. sapub.org These calculations can identify the specific molecular orbitals involved in each electronic transition (e.g., π → π* or n → π* transitions). For instance, TD-DFT calculations on similar heterocyclic compounds have successfully predicted absorption maxima (λmax) that align well with experimental UV-Vis spectra, often with considerations for solvent effects using models like the Polarizable Continuum Model (PCM). sapub.org
Illustrative Comparison of Experimental and Calculated Spectroscopic Data
| Spectroscopic Technique | Experimental Data (for a related derivative) sapub.org | Type of Calculated Data (Method) |
| ¹H NMR (δ, ppm) | Aromatic: 7.43-8.12; Cp-H: 6.69, 7.04 | Chemical Shifts (GIAO-DFT) |
| ¹³C NMR (δ, ppm) | Aromatic/Cp: 108.6-149.0 | Chemical Shifts (GIAO-DFT) |
| UV-Vis (λmax, nm) | Not available | Absorption Wavelengths, Oscillator Strengths (TD-DFT) |
Note: The experimental NMR data is from 4-(1,4-diphenyl-2H-cyclopent[d]pyridazin-2-yl)benzenesulfonamide. Calculations for the title compound would provide a theoretical spectrum for direct comparison.
Structure-Reactivity Relationships from a Theoretical Perspective
By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity descriptors, a theoretical understanding of structure-reactivity relationships (SRRs) can be established. This approach allows for the rational design of new compounds with desired electronic and reactive properties.
For example, theoretical studies on various substituted pyridazinones have shown that the introduction of electron-withdrawing or electron-donating groups can significantly alter the molecule's reactivity. nih.gov An electron-withdrawing substituent on the phenyl rings of this compound would be expected to lower the HOMO and LUMO energies, potentially increasing the molecule's electrophilicity. Conversely, an electron-donating group would raise the HOMO energy, making the molecule a better electron donor (more nucleophilic).
Reactivity and Transformational Chemistry of 1,4 Diphenyl 2h Cyclopenta D Pyridazine
Derivatization and Functionalization Strategies
Strategies for derivatizing 1,4-diphenyl-2H-cyclopenta[d]pyridazine allow for the introduction of new functionalities, which can modulate its chemical and physical properties. These strategies often leverage the fundamental reactivity of the heterocyclic system.
A primary method for synthesizing and derivatizing the 2H-cyclopenta[d]pyridazine core is the condensation reaction between a cyclopentadienyl-derived γ-diketone and a hydrazine (B178648). researchgate.netclockss.org This approach has been successfully used to introduce a benzenesulfonamide (B165840) moiety, a significant pharmacophore, onto the pyridazine (B1198779) ring. clockss.org Specifically, the condensation of the appropriate γ-diketone with 4-hydrazinobenzenesulfonamide hydrochloride (after neutralization) yields products like 4-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-2-yl)benzenesulfonamide in good yields (typically 80-90%). researchgate.netclockss.orguky.edu This method has also been applied to synthesize the 4-(1,4-di-(4-methylphenyl)-2H-cyclopenta[d]pyridazin-2-yl)benzenesulfonamide analogue. researchgate.netclockss.org
Another reported strategy for functionalization involves the synthesis of pyridazines bearing amino acid moieties, which proceeds through a Tebbe olefination followed by a Diels-Alder reaction with a tetrazine. researchgate.net
Regioselectivity is a key aspect of the functionalization of the this compound scaffold. As discussed previously, electrophilic substitution demonstrates marked regioselectivity for the 5- and 7-positions of the electron-rich cyclopentadienyl (B1206354) ring. rsc.orgresearchgate.net The reaction of 2-methyl-2H-cyclopenta[d]pyridazine with trifluoroacetic anhydride, for example, selectively produces the 5- and 7-substituted isomers. researchgate.net
The synthesis of N-substituted derivatives via condensation is also inherently regioselective. The reaction of the γ-diketone precursor with a substituted hydrazine, such as 4-hydrazinobenzenesulfonamide, selectively places the substituent on one of the pyridazine nitrogen atoms (N-2), as confirmed by X-ray crystallography for 4-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-2-yl)benzenesulfonamide. researchgate.netclockss.orguky.edu This regioselective control is crucial for the targeted design and synthesis of complex molecules based on the cyclopenta[d]pyridazine framework.
Table 2: Synthesis of N-2 Substituted 2H-cyclopenta[d]pyridazine Derivatives
| Diketone Precursor | Hydrazine Reagent | Product | Yield | Reference |
| 1,2-dibenzoylcyclopentadiene | 4-hydrazinobenzenesulfonamide | 4-(1,4-diphenyl-2H-cyclopenta[d]pyridazin-2-yl)benzenesulfonamide | >80% | researchgate.netclockss.org |
| 1,2-di(4-methylbenzoyl)cyclopentadiene | 4-hydrazinobenzenesulfonamide | 4-(1,4-di-(4-methylphenyl)-2H-cyclopenta[d]pyridazin-2-yl)benzenesulfonamide | >80% | researchgate.netclockss.org |
Redox Chemistry and Aromatization Processes
The redox behavior of this compound and its dihydro precursors is a critical aspect of its chemistry, particularly in the context of synthesizing the fully aromatic species. The aromatization of the corresponding di- or tetrahydro-cyclopenta[d]pyridazine is a key transformation.
The oxidation of dihydropyridazine (B8628806) systems to their aromatic pyridazine counterparts is a well-established process in heterocyclic chemistry. mdpi.com This transformation can be achieved using a variety of oxidizing agents. For related 1,2-dihydropyridazino[4,5-d]pyridazines, reagents such as 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) have been employed, although in some cases, these reactions can be sluggish and may lead to complex product mixtures. mdpi.com The use of a ferrocene (B1249389) catalyst in conjunction with DDQ has been shown to facilitate the aromatization of certain dihydropyridazino[4,5-d]pyridazine derivatives. mdpi.com
The aromatization of a hypothetical precursor, 1,4-diphenyl-1,2,5,6-tetrahydro-cyclopenta[d]pyridazine, would involve the removal of two hydrogen atoms to introduce double bonds into the five-membered ring and the pyridazine ring, resulting in the fully conjugated aromatic system. The choice of oxidant and reaction conditions would be crucial to achieve high yields and avoid side reactions.
Table 1: Representative Oxidizing Agents for Aromatization of Dihydropyridazines and Related Heterocycles
| Oxidizing Agent | Typical Reaction Conditions | Comments |
| 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Inert solvent (e.g., THF, MeCN), elevated temperature (e.g., 60 °C) | Commonly used for dehydrogenation; may require a catalyst for efficient conversion in some systems. mdpi.com |
| Ferrocene/DDQ | Catalytic ferrocene, stoichiometric DDQ in an inert solvent | Catalytic system can enhance reaction rates and yields for specific substrates. mdpi.com |
| Oxygen (air) | Often in the presence of a base or catalyst, or in situ during reaction work-up | A mild and environmentally benign oxidant, though it may require specific substrate activation. |
| Metal-based reagents (e.g., MnO₂, KMnO₄) | Various solvents, room temperature to reflux | Strong oxidants that can be effective but may lack selectivity with sensitive functional groups. |
Note: This table provides general examples from the literature on related heterocyclic systems. Specific conditions for this compound would require experimental optimization.
Photoreactions and Photochemical Transformationsresearchgate.netresearchgate.netresearchgate.netresearchgate.net
The photochemical behavior of this compound is anticipated to be rich and complex, owing to the presence of multiple chromophores, including the phenyl groups and the fused heterocyclic system. While specific photochemical studies on this exact compound are limited in the publicly available literature, the reactivity can be extrapolated from related pyridazine and cyclopentadiene (B3395910) derivatives.
Upon absorption of UV light, molecules like this compound are promoted to an electronically excited state. From this excited state, several photochemical pathways are possible, including isomerization, ring-opening, and cycloaddition reactions.
Photochemical isomerization is a known reaction pathway for some pyridazine derivatives. For instance, studies on pyridazine-N-oxides have shown that irradiation can lead to ring contraction and the formation of pyrazole (B372694) or furan (B31954) derivatives through a diazoketone intermediate. This suggests that the pyridazine ring within the this compound scaffold could potentially undergo rearrangement upon irradiation.
Furthermore, the cyclopentene (B43876) moiety introduces the possibility of electrocyclic reactions. Photochemically induced ring-opening of the five-membered ring is a plausible transformation, potentially leading to a highly conjugated, acyclic species. The substitution pattern, particularly the presence of the phenyl groups, would significantly influence the photophysical properties and the outcome of such photoreactions.
The fluorescence properties of related dihydropyridine (B1217469) systems have been studied, and they are known to exhibit fluorescence that can be tuned by substituents. It is plausible that this compound and its derivatives could also exhibit interesting photophysical properties, such as fluorescence, with potential applications in materials science and as molecular probes. The UV-Vis absorption spectrum of the parent pyridazine shows absorption in the UV region, and it is expected that the extended conjugation in this compound would shift the absorption to longer wavelengths.
Table 2: Potential Photochemical Transformations of this compound
| Transformation Type | Proposed Product Class | Mechanistic Considerations |
| Photochemical Isomerization | Pyrazole or Furan derivatives | Ring-opening of the pyridazine ring to a diazo intermediate, followed by ring-closure or nitrogen extrusion. |
| Electrocyclic Ring-Opening | Acyclic conjugated diene | Concerted ring-opening of the cyclopentene moiety, governed by Woodward-Hoffmann rules. |
| [2+2] Photocycloaddition | Dimeric structures | Intermolecular reaction between an excited state and a ground state molecule. |
| Intersystem Crossing and Phosphorescence | Triplet state species | Spin-forbidden transition to a triplet excited state, which may phosphoresce or undergo further reaction. |
Note: This table outlines hypothetical photoreactions based on the known photochemistry of related structural motifs. The actual photochemical behavior of this compound would need to be determined experimentally.
Exploration of Advanced Chemical Applications of 1,4 Diphenyl 2h Cyclopenta D Pyridazine Non Clinical Focus
Applications in Organic Synthesis as a Building Block or Reagent
The 1,4-diphenyl-2H-cyclopenta[d]pyridazine core serves as a foundational building block for the construction of more complex molecular structures. Its utility in organic synthesis is primarily as a precursor, where the fused ring system can be further functionalized to create novel derivatives.
One of the principal methods for synthesizing the cyclopenta[d]pyridazine skeleton involves the condensation of cyclopentadienyl-derived γ-diketones with hydrazines. researchgate.net This reaction provides a direct route to the fused heterocyclic system. For instance, the synthesis of 4-(1,4-diphenyl-2H-cyclopent[d]-pyridazin-2-yl)benzenesulfonamide was achieved through the condensation of a precursor hydroxyfulvene with 4-hydrazinobenzenesulfonamide. researchgate.net This demonstrates the role of the core structure as a key intermediate that can be readily derivatized at the N-2 position of the pyridazine (B1198779) ring.
Another versatile synthetic strategy is the 1,3-dipolar cycloaddition reaction between fulvenes and hydrazonyl chlorides, which smoothly affords a range of cyclopenta[d]pyridazine derivatives. researchgate.net These synthetic methodologies underscore the compound's value as a scaffold that can be accessed through reliable chemical transformations and subsequently used to build a library of more elaborate molecules for various chemical investigations.
| Synthesis Method | Reactants | Product Type | Citation |
| Condensation | Cyclopentadienyl-derived γ-diketones, Arylhydrazines | N-substituted cyclopenta[d]pyridazines | researchgate.net |
| 1,3-Dipolar Cycloaddition | Fulvenes, Hydrazonyl Chlorides | Substituted cyclopenta[d]pyridazines | researchgate.net |
Potential in Materials Science and Engineering
The inherent properties of the pyridazine ring system, such as its electron-deficient nature and aromaticity, suggest that this compound could have potential applications in materials science.
Pyridazine derivatives are recognized for their interesting photophysical properties and are being investigated for use in organic electronics. acs.orgliberty.edu The formation of fluorescent pyridazine dyes through the inverse electron-demand Diels-Alder reaction between tetrazines and strained dienophiles highlights the chromophoric potential of the pyridazine core. nih.gov These reactions can result in a significant increase in fluorescence intensity, making the resulting products suitable for fluorogenic applications. nih.gov
While specific studies on the optoelectronic properties of this compound are not widely documented, the general class of pyridazine-based compounds has been explored as electron-transporting or hole-blocking materials in organic electronic devices. nih.gov The electron-deficient character of the pyridazine ring, combined with the extended π-conjugation provided by the phenyl substituents in the target molecule, could theoretically make it a candidate for such applications. The development of functional π-systems for use as chromophores and fluorophores is an active area of research. nih.gov
A review of the available scientific literature did not yield specific research findings for the application of this compound in the development of polymeric materials or macromolecular architectures.
Catalytic Roles and Ligand Design
While the design of ligands is crucial for controlling homogeneous organometallic catalysts, a review of the scientific literature did not return specific studies detailing the use of this compound in catalytic roles or as a ligand in catalyst design. nih.govresearchgate.netbris.ac.uk
Supramolecular Chemistry and Molecular Recognition Phenomena
The pyridazine heterocycle possesses distinct physicochemical properties that are valuable in the context of supramolecular chemistry and molecular recognition. nih.govnih.govblumberginstitute.org The two adjacent nitrogen atoms create a region of high electron density, leading to a significant dipole moment. nih.gov This inherent polarity can facilitate non-covalent interactions, such as π-π stacking and dipole-dipole interactions, which are fundamental to molecular recognition events. nih.govnih.gov
Furthermore, the nitrogen atoms in the pyridazine ring can act as robust hydrogen bond acceptors, enabling the molecule to engage in specific binding with hydrogen bond donors. nih.govnih.gov Although research specifically detailing the supramolecular behavior of this compound is limited, the intrinsic properties of its core pyridazine unit suggest a potential for it to participate in host-guest chemistry and the formation of well-ordered supramolecular assemblies. The phenyl substituents could further contribute to stacking interactions, potentially guiding the self-assembly process.
| Physicochemical Property of Pyridazine Core | Relevance to Molecular Recognition | Citations |
| High Dipole Moment | Promotes π-π stacking and dipole-dipole interactions | nih.govnih.gov |
| Dual Hydrogen-Bonding Capacity | Acts as a robust hydrogen bond acceptor, enabling specific target interactions | nih.govnih.govblumberginstitute.org |
| Inherent Polarity | Influences solubility and intermolecular forces | nih.gov |
Photonic Applications (excluding bio-imaging or therapeutic uses)
Research into the photonic applications of pyridazine derivatives is an emerging field. The creation of fluorescent pyridazine products from bioorthogonal cycloaddition reactions involving tetrazines demonstrates the potential to generate light-emitting molecules based on this heterocyclic core. nih.gov However, specific studies focused on the non-biological photonic applications of this compound are not extensively reported in the current scientific literature.
Future Directions and Emerging Research Avenues
Development of Novel and Efficient Synthetic Routes for Complex Derivatives
The current synthesis of 1,4-diaryl-2H-cyclopenta[d]pyridazines often relies on classical methods such as the condensation of cyclopentadienyl-derived γ-diketones with arylhydrazines or through 1,3-dipolar cycloaddition reactions involving fulvenes and hydrazonyl chlorides. nih.gov While effective, these methods may have limitations when targeting more complex and highly functionalized derivatives. Future research is expected to focus on the development of more sophisticated and efficient synthetic strategies.
Emerging areas of interest include:
Transition-Metal-Catalyzed Cross-Coupling Reactions: The application of modern cross-coupling methodologies, such as Suzuki, Heck, and Sonogashira reactions, could enable the late-stage functionalization of pre-formed cyclopenta[d]pyridazine cores. This would allow for the introduction of a wide array of substituents at specific positions, facilitating the generation of diverse compound libraries.
C-H Activation/Functionalization: Direct C-H activation represents a highly atom-economical approach to introduce new functional groups. Investigating the regioselective C-H functionalization of the cyclopentadienyl (B1206354) and phenyl rings of 1,4-diphenyl-2H-cyclopenta[d]pyridazine would provide a streamlined route to novel derivatives without the need for pre-functionalized starting materials.
Flow Chemistry and Microwave-Assisted Synthesis: The use of flow chemistry and microwave irradiation can offer significant advantages in terms of reduced reaction times, improved yields, and enhanced safety. mdpi.com Developing continuous-flow or microwave-assisted protocols for the synthesis of complex cyclopenta[d]pyridazine derivatives could enable more rapid and scalable production.
[3+n] Cycloaddition Reactions: Exploring novel cycloaddition strategies beyond the established methods can lead to the formation of unique polycyclic systems incorporating the cyclopenta[d]pyridazine framework. nih.gov
A summary of potential synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Target Derivatives |
| Transition-Metal Catalysis | High efficiency, broad substrate scope | Aryl-, alkyl-, and alkynyl-substituted derivatives |
| C-H Activation | Atom economy, step efficiency | Directly functionalized complex molecules |
| Flow Chemistry | Scalability, improved safety and control | Large-scale production of key intermediates |
| Microwave-Assisted Synthesis | Rapid reaction times, higher yields | Diverse libraries for screening |
Investigation of Unexplored Reactivity Patterns and Chemical Transformations
The reactivity of the this compound system is not yet fully explored. The electron-deficient nature of the pyridazine (B1198779) ring, combined with the electron-rich character of the cyclopentadienyl moiety, suggests a rich and complex chemical behavior.
Future investigations could focus on:
Inverse-Electron-Demand Diels-Alder (IEDDA) Reactions: The pyridazine core can act as a diene in IEDDA reactions, particularly when activated with electron-withdrawing groups. mdpi.com Studying the intramolecular IEDDA reactions of this compound derivatives with tethered dienophiles could provide access to novel, complex polycyclic structures.
Photochemical and Thermal Reactivity: The photochemical and thermal behavior of diaryl-substituted heterocyclic systems can lead to interesting transformations. rsc.orggoogle.com Investigating the response of this compound to light and heat could uncover novel rearrangement, cyclization, or fragmentation pathways. For instance, the photolysis of related azido-pyridazine systems has been shown to proceed through a nitrene intermediate, leading to ring-opening products. researchgate.net
Nucleophilic and Electrophilic Substitution: A systematic study of the nucleophilic and electrophilic substitution reactions on both the pyridazine and cyclopentadienyl rings is needed to fully understand the regioselectivity and reactivity of the scaffold. This knowledge is crucial for the rational design of synthetic routes to targeted derivatives.
Advanced In-Situ Spectroscopic Methodologies for Reaction Monitoring
The real-time monitoring of chemical reactions provides invaluable insights into reaction mechanisms, kinetics, and the formation of transient intermediates. The application of advanced in-situ spectroscopic techniques to the synthesis of this compound and its derivatives is a promising area for future research.
Techniques such as:
In-situ NMR Spectroscopy: This can be used to track the consumption of reactants and the formation of products in real-time, helping to optimize reaction conditions and identify intermediates.
In-situ IR and Raman Spectroscopy: These techniques can provide information about changes in functional groups and bonding throughout the course of a reaction.
In-situ UV-Vis and Fluorescence Spectroscopy: For reactions involving chromophoric species, these methods can be used to monitor the formation of colored or fluorescent products and intermediates.
By employing these methodologies, a deeper understanding of the reaction pathways can be achieved, leading to more efficient and controlled synthetic processes.
Integration with Machine Learning and AI for Predictive Chemistry
The application of machine learning (ML) and artificial intelligence (AI) is revolutionizing chemical research. These computational tools can be employed to predict the properties, reactivity, and synthetic accessibility of novel compounds, thereby accelerating the discovery process.
For the this compound system, ML and AI could be utilized for:
Predicting Physicochemical and Electronic Properties: ML models can be trained on existing data to predict properties such as solubility, stability, and electronic characteristics (e.g., HOMO/LUMO levels) for new, unsynthesized derivatives. peerj.com
Retrosynthetic Analysis and Reaction Prediction: AI-powered tools can suggest novel synthetic routes to complex target molecules and predict the outcomes of unknown reactions, aiding in the design of efficient synthetic strategies.
Virtual Screening for Materials Applications: By predicting the properties of a large virtual library of this compound derivatives, ML can identify promising candidates for specific applications, such as organic electronics, before their synthesis.
The integration of computational predictions with experimental work can significantly streamline the research and development of new materials based on this heterocyclic scaffold.
New Frontiers in Non-Biological/Non-Clinical Materials and Catalytic Applications
While much of the research on pyridazine derivatives has been in the context of medicinal chemistry, the unique electronic and structural features of this compound make it an attractive candidate for various non-biological applications.
Promising areas for future exploration include:
Organic Semiconductors: The extended π-conjugated system of this compound suggests its potential use as an organic semiconductor. liberty.eduresearchgate.net Research into the synthesis of novel derivatives with tailored electronic properties could lead to their application in organic field-effect transistors (OFETs), organic light-emitting diodes (OLEDs), and organic photovoltaics (OPVs).
Ligands for Catalysis: The nitrogen atoms in the pyridazine ring can act as coordination sites for metal ions. The development of this compound-based ligands could lead to novel metal complexes with catalytic activity in a variety of organic transformations. rsc.org The steric and electronic properties of the ligand could be fine-tuned by modifying the substituents on the cyclopentadienyl and phenyl rings.
Functional Dyes and Pigments: The chromophoric nature of the this compound scaffold suggests its potential as a building block for novel dyes and pigments with interesting photophysical properties.
The exploration of these new frontiers will expand the utility of the this compound system beyond its current applications and could lead to the development of advanced materials with novel functionalities.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis conditions for 1,4-diphenyl-2H-cyclopenta[d]pyridazine to improve yield and purity?
- Methodology : Use factorial design of experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. Statistical tools like response surface methodology (RSM) can minimize the number of trials while maximizing data quality. For example, fractional factorial designs can isolate critical variables affecting cyclization efficiency .
- Key Data : Prioritize reaction parameters based on sensitivity analysis, such as solvent polarity’s impact on intramolecular cyclization.
Q. What spectroscopic and crystallographic techniques are most reliable for characterizing this compound and its derivatives?
- Methodology : Combine nuclear magnetic resonance (NMR) for structural elucidation (e.g., distinguishing aromatic protons in the cyclopenta[d]pyridazine core) and X-ray crystallography to confirm stereochemistry and intermolecular interactions. High-resolution mass spectrometry (HRMS) ensures molecular weight validation. For example, XRD analysis of analogous compounds (e.g., pyridin-2-one derivatives) can guide phase identification .
Q. How can researchers validate the stability of this compound under varying environmental conditions?
- Methodology : Perform accelerated stability studies under controlled humidity, temperature, and light exposure. Use HPLC or UV-Vis spectroscopy to monitor degradation products. Thermodynamic parameters (e.g., activation energy for decomposition) can be derived via Arrhenius plots .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in novel chemical reactions?
- Methodology : Employ quantum chemical calculations (e.g., density functional theory, DFT) to map reaction pathways and transition states. Tools like the Artificial Force Induced Reaction (AFIR) method can identify feasible intermediates and byproducts. Computational predictions should be validated experimentally, as demonstrated in reaction path searches for cycloaddition reactions .
- Case Study : Compare computed activation energies for Diels-Alder reactions involving the cyclopenta[d]pyridazine core with experimental kinetic data.
Q. What strategies resolve contradictions in reported photophysical properties of this compound derivatives?
- Methodology : Cross-validate data using standardized protocols (e.g., fluorescence quantum yield measurements with integrated spheres). Investigate solvent effects and aggregation-induced emission (AIE) phenomena. For discrepancies in absorption spectra, analyze substituent electronic effects using Hammett plots .
- Example : If conflicting data arise for emission wavelengths, re-examine sample purity and solvent polarity effects using time-resolved fluorescence spectroscopy.
Q. How can researchers design experiments to elucidate the mechanistic role of this compound in catalytic cycles?
- Methodology : Use isotopic labeling (e.g., deuterium or ¹³C) to track substrate transformation in catalytic reactions. Operando spectroscopy (e.g., in-situ IR or Raman) can monitor intermediate species. For example, kinetic isotope effects (KIEs) can distinguish between rate-determining steps in hydrogenation pathways .
Q. What advanced separation techniques are suitable for isolating enantiomers of functionalized this compound derivatives?
- Methodology : Chiral stationary phases (CSPs) in HPLC or supercritical fluid chromatography (SFC) can resolve enantiomers. Membrane-based separation (e.g., chiral-selective nanofiltration) offers scalability for industrial applications. Refer to CRDC subclass RDF2050104 for membrane technology frameworks .
Data Analysis and Experimental Design
Q. How should researchers statistically analyze conflicting data on the biological activity of this compound analogs?
- Methodology : Apply multivariate analysis (e.g., principal component analysis, PCA) to identify outliers or confounding variables. Use Bayesian statistics to weigh evidence from independent studies. For dose-response discrepancies, employ hierarchical modeling to account for inter-laboratory variability .
Q. What role does reactor design play in scaling up the synthesis of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
